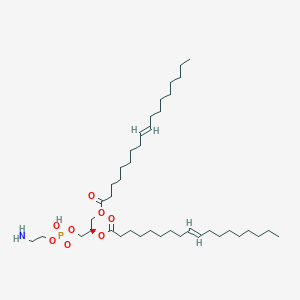

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine

Description

Properties

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNPKJOOWZPW-GPADLTIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19805-18-6 |

Source

|

| Record name | 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5J6MT6H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Profile: 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

[1][2][3][4]

Executive Summary

1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic zwitterionic phospholipid. It is the trans-isomer of the widely used helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). While chemically identical in atomic composition, the stereochemistry of the fatty acid double bonds (trans vs. cis) fundamentally alters its thermodynamic stability. Unlike DOPE, which is prone to forming non-lamellar inverted hexagonal phases (

Chemical Identity & Architecture

| Property | Specification |

| Common Name | DEPE (18:1 trans PE) |

| IUPAC Name | 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine |

| CAS Number | 19805-18-6 |

| Molecular Formula | |

| Molecular Weight | 744.03 g/mol |

| Lipid Class | Glycerophospholipid (Phosphatidylethanolamine) |

| Stereochemistry | sn-glycerol backbone; trans-9 double bonds |

Structural Hierarchy

The molecule consists of three distinct functional domains that dictate its amphiphilic behavior and packing parameter.

Figure 1: Structural decomposition of DEPE. The critical differentiator is the 'Trans-9 unsaturation' in the hydrophobic tails, which reduces steric hindrance compared to cis-double bonds.

Physicochemical Properties & Phase Behavior[5][6][7][8]

The utility of DEPE in research stems from its unique phase transition temperatures. Phosphatidylethanolamines (PEs) are cone-shaped lipids (Packing Parameter

The "Trans" Effect: DEPE vs. DOPE

The trans double bond in elaidic acid is geometrically straighter than the kinked cis bond in oleic acid. This allows DEPE chains to pack more tightly, significantly raising the energy barrier for chain melting and phase transitions.

| Property | DEPE (trans-isomer) | DOPE (cis-isomer) | Impact on Application |

| ~37–38°C | -16°C | DEPE is near the gel/fluid boundary at body temp; DOPE is fully fluid. | |

| ~60–63°C | ~10°C | DEPE is stable (lamellar) at 37°C; DOPE is unstable (fusogenic) at 37°C. | |

| Packing Parameter ( | DEPE forms stable bilayers; DOPE requires "stabilizer" lipids (e.g., CHEMS) to form liposomes. |

Thermotropic Phase Transition Workflow

DEPE exhibits two distinct endothermic transitions upon heating.

-

Main Transition (

C): The hydrocarbon chains melt from an ordered gel state ( -

Hexagonal Transition (

C): The headgroups dehydrate and the curvature becomes sufficiently negative to force the membrane into an inverted hexagonal tubes (

Figure 2: Thermotropic phase sequence of DEPE.[1][2][3][4][5] Note that at physiological temperature (37°C), DEPE is transitioning into the fluid lamellar phase, whereas DOPE would already be in the non-lamellar HII phase without stabilization.

Applications in Drug Development[11][12][13]

1. Hyperthermia-Triggered Release (TSL)

DEPE is utilized in Temperature-Sensitive Liposomes (TSLs). While traditional TSLs use DPPC (

-

Mechanism: At

C, the liposome is stable. At -

Tuning: By mixing DEPE with small amounts of DOPE or fatty acids, the

can be lowered to the mild hyperthermia range (42–45°C).

2. Mechanistic Probes for Membrane Fusion

Because DEPE's

Handling & Storage Protocols

-

Solubility: Soluble in Chloroform, Ethanol, and Methanol.

-

Storage: Powder or chloroform solution must be stored at -20°C .[1][6]

-

Oxidation: Although trans double bonds are thermodynamically more stable than cis, DEPE is still susceptible to peroxidation. Store under inert gas (Argon/Nitrogen).

-

Reconstitution: For liposome formation, hydrate the lipid film at a temperature above the

(recommend > 45°C) to ensure proper annealing of the vesicles.

References

-

Phase Transition Data:Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. (Determined

= 61.0 ± 0.5°C). -

Chemical Structure & CAS: 18:1 (Δ9-Trans) PE (1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine).[1] Avanti Polar Lipids.[1][5][7] [1]

-

Thermotropic Behavior: Effects of cholesterol on the lamellar and the inverted hexagonal phases of dielaidoylphosphatidylethanolamine.[8] (Analysis of

and -

Comparative Packing: Molecular Simulation of the DPPE Lipid Bilayer Gel Phase. (Context on PE headgroup packing).

Sources

- 1. 18:1 (d9-Trans) PE 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine, chloroform 19805-18-6 [sigmaaldrich.com]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. portlandpress.com [portlandpress.com]

- 4. preprints.org [preprints.org]

- 5. pnas.org [pnas.org]

- 6. avantiresearch.com [avantiresearch.com]

- 7. pnas.org [pnas.org]

- 8. Mixtures of Cationic Lipid O-Ethylphosphatidylcholine with Membrane Lipids and DNA: Phase Diagrams - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Phase Transition Thermodynamics of DEPE Lipid Bilayers

This guide provides an in-depth technical analysis of the phase transition behavior of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) . It is designed for researchers optimizing lipid nanoparticles (LNPs), liposomal drug delivery systems, and membrane protein reconstitution protocols.

Executive Summary

DEPE (1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine) is a synthetic zwitterionic phospholipid distinguished by its trans-monounsaturated acyl chains (18:1 trans-9). Unlike its cis-isomer DOPE, which exists in a fluid liquid-crystalline state at physiological temperatures, DEPE exhibits a high main phase transition temperature (

These thermal properties make DEPE a critical "helper lipid" for:

-

Thermosensitive Liposomes: Triggering release at hyperthermic temperatures.

-

Fusogenic Vectors: Exploiting the

phase propensity to destabilize endosomal membranes. -

Membrane Protein Crystallization: Providing a rigid, high-melting matrix that mimics saturated lipids without the high crystallinity of fully saturated chains.

Physicochemical Profile & Phase Behavior[1][2][3][4][5][6][7][8][9]

Molecular Architecture

The unique phase behavior of DEPE stems from the stereochemistry of its double bonds.

-

DOPE (Cis): The cis double bond creates a permanent "kink" (

), preventing tight packing. This results in a very low -

DEPE (Trans): The trans double bond maintains a linear, "saturated-like" conformation. This allows for tighter acyl chain packing and stronger van der Waals interactions, significantly elevating the

compared to DOPE.

Thermodynamic Transition Data

DEPE undergoes two major thermotropic phase transitions upon heating:

-

Gel-to-Liquid Crystalline (

): The melting of acyl chains (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Lamellar-to-Inverted Hexagonal (

): The curvature-induced structural rearrangement (

Table 1: Thermodynamic Parameters of DEPE Bilayers (Fully Hydrated)

| Parameter | Transition Type | Temperature ( | Enthalpy ( | Structural Change |

| Gel | 37.0 – 38.0 | ~ 8.5 – 9.5 | Chain melting; increased lateral diffusion. | |

| Liquid Crystalline | 63.0 – 66.0 | ~ 0.5 – 1.5 | Formation of inverted water channels; loss of bilayer integrity. |

Note: Values are sensitive to buffer ionic strength, pH, and scan rate.

Phase Transition Pathway

The following diagram illustrates the sequential structural rearrangements DEPE undergoes with increasing temperature.

Caption: Thermotropic phase progression of DEPE. The

Experimental Characterization Protocols

To accurately determine

Protocol: High-Sensitivity DSC

Objective: Resolve the sharp

Materials:

-

DEPE (Powder, >99% purity).

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (degassed).

-

Instrument: Nano-DSC (e.g., TA Instruments or Malvern).

Workflow:

-

Lipid Film Preparation: Dissolve 1-2 mg DEPE in Chloroform/Methanol (2:1). Dry under

stream, then vacuum desiccate for >4 hours to remove trace solvent (solvent depresses -

Hydration: Add degassed buffer to reach a final concentration of 1-2 mg/mL.

-

Cycling: Vortex vigorously and heat to 70°C (above

) for 10 minutes, then cool to room temperature. Repeat 3x. Rationale: This anneals the lipid and ensures full hydration of the PE headgroups. -

Loading: Load sample and reference (buffer) into the DSC cells.

-

Scan Parameters:

-

Equilibration: 10 minutes at 10°C.

-

Scan Rate: 1°C/min (faster rates broaden peaks; slower rates improve resolution).

-

Range: 10°C to 80°C.

-

Pressure: 3 atm (prevents boiling at high T).

-

-

Data Analysis:

- = Peak maximum of the first endotherm.

- = Peak maximum of the second (usually smaller) endotherm.

-

= Integration of peak area (baseline subtraction is critical for the broad

Self-Validating Checks

-

Hysteresis Check: Compare heating and cooling scans. DEPE

often shows significant hysteresis (5-10°C) due to the energy barrier of forming/breaking inter-lamellar stalks. -

Buffer Verification: If

< 37°C, check for solvent contamination or lipid oxidation.

Mechanistic Implications for Drug Delivery[10][11]

The proximity of DEPE's

Thermosensitive Triggering

At 37°C, DEPE is at the cusp of its phase transition. Formulations can be tuned (e.g., by adding small amounts of DSPC or Cholesterol) to ensure the membrane is stable at 37°C but releases cargo at 40-42°C (mild hyperthermia).

-

Mechanism: Heating through

creates grain boundaries between gel and liquid domains, increasing permeability.

Fusogenicity and Endosomal Escape

The

-

Strategy: Mixing DEPE with DOPE or destabilizing agents lowers the effective

of the mixture. -

Action: In the acidic environment of the endosome (pH 5.0), the PE headgroup protonation reduces hydration, lowering

closer to physiological temperature, inducing

References

-

Epand, R. M., et al. (1988). "The Relationship Between the Bilayer to Hexagonal Phase Transition Temperature in Membranes and Protein Kinase C Activity." Bioscience Reports. Link

-

Epand, R. M. (1985). "Diacylglycerols, lysolecithin, or hydrocarbons markedly alter the bilayer to hexagonal phase transition temperature of phosphatidylethanolamines." Biochemistry. Link

- Seddon, J. M., et al. (1984). "Polymorphism of Phospholipid-Water Systems." Biochimica et Biophysica Acta (BBA).

-

Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Technical Data. Link

-

Lewis, R. N., et al. (1996).[1] "The interfacial structure of phospholipid bilayers: differential scanning calorimetry." Biochemistry.

Sources

Thermodynamic Architecture of trans-18:1 PE (DEPE): A Technical Guide

Topic: Thermodynamic Properties of trans-18:1 PE Lipids (DEPE) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous thermodynamic analysis of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) , the trans-isomer of the widely used helper lipid DOPE. Unlike its cis-counterpart, DEPE exhibits a unique "metastable" stability at physiological temperatures, characterized by a gel-to-fluid transition (

For drug development professionals, DEPE represents a critical tool for hyperthermia-triggered drug delivery . Its thermodynamic profile allows for the design of liposomes that are stable at body temperature (37°C) but undergo catastrophic fusogenic release upon mild hyperthermia (40–45°C) when properly modulated.

Molecular Architecture & Thermodynamics

The Trans vs. Cis Geometry Impact

The thermodynamic distinctiveness of DEPE arises from the stereochemistry of its acyl chains.

-

DOPE (cis-18:1): The cis double bond at the

position creates a "boomerang" kink ( -

DEPE (trans-18:1): The trans double bond (elaidic acid) mimics the linear geometry of saturated chains (like stearic acid) but retains some unsaturation character. This "rod-like" geometry increases the van der Waals interactions between chains, significantly elevating the phase transition temperatures compared to DOPE.

Phase Transition Mechanics

DEPE undergoes two distinct first-order thermotropic phase transitions upon heating:

-

Main Transition (

): The melting of acyl chains from an ordered gel state to a disordered fluid liquid-crystalline state. -

Hexagonal Transition (

): The collapse of the lamellar bilayer into inverted hexagonal tubes.[1] This is driven by the negative curvature preference of the small phosphoethanolamine (PE) headgroup relative to the splayed acyl chains.

Thermodynamic Casualty:

The

Critical Thermodynamic Data

The following data aggregates high-precision Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) measurements.

Table 1: Thermodynamic Parameters of DEPE

| Parameter | Value | Unit | Description |

| 30.9 ± 0.5 | °C | Gel-to-Fluid transition temperature.[2] | |

| 28.5 | kJ/mol | Energy required to melt acyl chains. | |

| 61.0 – 61.6 | °C | Lamellar-to-Inverted Hexagonal transition.[3] | |

| 3.8 | kJ/mol | Energy of bilayer-to-non-bilayer rearrangement. | |

| Hysteresis ( | Rate-dependent | - |

Data Source: Rappolt et al. (2008) and validated against standard Avanti Polar Lipids specifications.

Table 2: Comparative Thermodynamics (DEPE vs. DOPE)

| Feature | DEPE (trans-18:1) | DOPE (cis-18:1) | Impact on Formulation |

| Chain Geometry | Linear (Rod-like) | Kinked (Boomerang) | DEPE packs tighter; higher stability. |

| ~30.9°C | -16°C | DEPE is gel/solid at Room Temp; DOPE is fluid. | |

| ~61°C | ~3–10°C | DOPE is non-lamellar at 37°C (needs stabilization). DEPE is lamellar at 37°C. | |

| Physiological State | Fluid Lamellar ( | Inverted Hexagonal ( | DEPE requires heat to fuse; DOPE fuses spontaneously unless stabilized. |

Visualization of Phase Behavior[1][3][4][5][6]

The following diagram illustrates the energy landscape and structural rearrangement of DEPE.

Caption: Thermotropic phase sequence of DEPE. The high energy barrier (

Experimental Protocol: DSC Characterization

To accurately measure these properties, a rigorous Differential Scanning Calorimetry (DSC) protocol is required. The

Workflow Diagram

Caption: Standardized DSC workflow for DEPE characterization. Thermal cycling is critical to relax the lipid lattice before measurement.

Detailed Methodology

-

Sample Preparation: Weigh 1–2 mg of DEPE powder into a DSC pan.

-

Hydration: Add degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a concentration of 1–5 mg/mL. Crucial: Hydrate at a temperature above the

(e.g., 70°C) for 15 minutes to ensure full equilibrium of the lipid phases. -

Equilibration: Vortex vigorously to form Multilamellar Vesicles (MLVs).

-

Thermal History Removal: Perform 3 heating/cooling cycles between 20°C and 80°C at a fast rate (10°C/min). This removes "metastable" gel states that form during storage.

-

Measurement Scan: Perform the analytical scan at a slow rate (0.5°C/min to 1.0°C/min ).

-

Why Slow? The

transition exhibits significant hysteresis. Fast scans will overestimate the transition temperature.

-

-

Data Processing: Subtract the buffer baseline. Fit the transitions using a non-two-state model (due to the asymmetric nature of the hexagonal transition).

Applications in Drug Development

Hyperthermia-Triggered Release

DEPE is a prime candidate for Temperature-Sensitive Liposomes (TSLs) .

-

Mechanism: At 37°C, DEPE is in the

(fluid lamellar) phase, maintaining bilayer integrity. Upon local heating (hyperthermia) to ~42–45°C, the membrane approaches the -

Formulation Strategy: Pure DEPE has a

of ~61°C, which is too high for clinical hyperthermia. By mixing DEPE with small amounts of DOPE or fatty acids, the -

Advantage: Unlike lyso-lipid based TSLs (which rely on pore formation), DEPE-based systems rely on fusogenic collapse , potentially offering faster payload dump rates.

Transfection Efficiency

While DOPE is the standard helper lipid for gene delivery, DEPE offers higher storage stability.

-

Storage: DEPE liposomes can be stored in the gel phase (refrigerated at 4°C), preventing aggregation and fusion during shelf-life, whereas DOPE formulations often require frozen storage or lyophilization to prevent degradation.

References

-

Rappolt, M., et al. (2008). "Conformational and hydrational properties during the L(beta)- to L(alpha)- and L(alpha)- to H(II)-phase transition in phosphatidylethanolamine."[3] Chemistry and Physics of Lipids.

-

Epand, R. M. (1998). "Lipid Polymorphism and Membrane Properties." Current Opinion in Structural Biology.

-

Koynova, R., & Caffrey, M. (1994). "Phases and phase transitions of the phosphatidylcholines." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

-

Seddon, J. M. (1990). "Structure of the inverted hexagonal (HII) phase, and non-lamellar phase transitions of lipids." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

-

Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids."

Sources

- 1. The mechanism of lamellar-to-inverted hexagonal phase transitions in phosphatidylethanolamine: implications for membrane fusion mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Conformational and hydrational properties during the L(beta)- to L(alpha)- and L(alpha)- to H(II)-phase transition in phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of the premelting (L beta'-P beta') and main transition (P beta'-L alpha) in hydrated dipalmitoylphosphatidylcholine. A time-resolved x-ray diffraction study using microwave-induced temperature-jumps - PMC [pmc.ncbi.nlm.nih.gov]

lipid polymorphism of DEPE in aqueous dispersions

An In-depth Technical Guide to the Lipid Polymorphism of Dielaidoylphosphatidylethanolamine (DEPE) in Aqueous Dispersions

Prepared by: Gemini, Senior Application Scientist

Abstract

Dielaidoylphosphatidylethanolamine (DEPE) is a synthetic, trans-unsaturated phospholipid that serves as a powerful model system for studying the principles of lipid polymorphism. Its rich phase behavior, including the formation of lamellar, inverted hexagonal (HII), and bicontinuous cubic (QII) phases, is not only of fundamental biophysical interest but also holds significant implications for the design of advanced drug delivery systems. This guide provides a comprehensive exploration of the structural and dynamic properties of DEPE in aqueous dispersions. We will delve into the theoretical underpinnings of its polymorphic transitions, detail field-proven experimental protocols for its characterization, and discuss the practical implications for researchers in membrane biophysics and pharmaceutical development.

The Principle of Lipid Polymorphism: The Molecular Shape Concept

The ability of lipids to self-assemble into various structures, or phases, in an aqueous environment is known as lipid polymorphism.[1] This behavior is governed by a delicate balance of intermolecular forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. A highly effective framework for predicting the preferred phase of a lipid is the molecular shape concept .[2][3] This concept relates the geometry of a lipid molecule to the curvature it induces in a lipid aggregate.

Dielaidoylphosphatidylethanolamine (DEPE), with its small ethanolamine headgroup and two bulky trans-unsaturated acyl chains, adopts a "cone" or "truncated cone" shape.[2][3] This geometry creates a packing stress within a flat bilayer, leading to a propensity to form structures with negative curvature, where the headgroups are oriented towards a central aqueous core and the acyl chains splay outwards. This intrinsic property is the primary driver for the transitions from the lamellar phase to non-lamellar inverted phases.

Caption: Relationship between lipid molecular shape and preferred aggregate structure.

The Polymorphic Phases of DEPE

DEPE in excess water exhibits a sequence of thermotropic (temperature-dependent) phase transitions. Understanding these distinct structural states is fundamental to interpreting experimental data.

-

Lamellar Gel Phase (Lβ): At low temperatures, the acyl chains of DEPE are tightly packed in an ordered, all-trans configuration, forming a rigid bilayer structure.

-

Lamellar Liquid-Crystalline Phase (Lα): Upon heating, DEPE undergoes a main phase transition where the hydrocarbon chains "melt," becoming disordered and fluid. The lipid molecules remain arranged in a bilayer but exhibit significant lateral mobility. This is the familiar fluid bilayer state.

-

Inverted Hexagonal Phase (HII): With further heating, the conical shape of DEPE molecules drives a transition from the flat Lα phase to the curved HII phase.[1] This structure consists of hexagonally packed, water-filled cylinders lined by the lipid headgroups, with the hydrocarbon chains radiating outwards into a continuous lipid matrix.[1]

-

Inverted Bicontinuous Cubic Phases (QII): Under specific conditions, such as repeated temperature cycling through the Lα-HII transition or the inclusion of certain additives, DEPE can form highly ordered, three-dimensional cubic phases.[4][5] These are bicontinuous structures where a single lipid bilayer is contorted into an infinite periodic minimal surface, separating two non-intersecting aqueous channel networks.[6] Common cubic phase symmetries observed in DEPE systems include the primitive (Im3m) and diamond (Pn3m) types.[4]

Caption: A multi-technique workflow for characterizing DEPE polymorphism.

Protocol: Preparation of DEPE Multilamellar Vesicles (MLVs)

This protocol describes the widely used thin-film hydration method, which reliably produces multilamellar dispersions suitable for all subsequent analyses.

Materials:

-

Dielaidoylphosphatidylethanolamine (DEPE) powder

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Aqueous buffer of choice (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Water bath

Methodology:

-

Lipid Solubilization: Dissolve a known quantity of DEPE powder in the chloroform/methanol solvent in the round-bottom flask. The goal is a clear, homogenous solution.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask.

-

Causality: A thin film maximizes the surface area for hydration, ensuring a more uniform and efficient process compared to hydrating a clump of lipid powder.

-

-

High-Vacuum Drying: Place the flask under a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Causality: Residual solvent can alter the phase behavior and transition temperatures of the lipid. This step is critical for data accuracy and reproducibility.

-

-

Hydration: Add the desired volume of aqueous buffer to the flask. The buffer must be pre-heated to a temperature significantly above the main phase transition temperature (Tm) of DEPE (~38°C) to ensure hydration occurs in the fluid (Lα) phase.

-

Causality: Hydrating below the Tm results in poor and incomplete swelling of the lipid bilayers. Hydrating in the fluid state allows water to efficiently penetrate the lamellae.

-

-

Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing) while maintaining the temperature above the Tm. This mechanical action causes the lipid sheets to swell, detach, and form closed multilamellar vesicles (MLVs).

-

Annealing: To ensure a homogenous sample, subject the MLV dispersion to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen followed by thawing in a warm water bath). [7] * Causality: This process helps to break up larger aggregates and anneal defects in the bilayers, leading to a more uniform vesicle population.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions. [8][9] Methodology:

-

Sample Loading: Accurately pipette a known amount of the DEPE dispersion into a DSC sample pan. Seal the pan hermetically to prevent water evaporation during the scan.

-

Reference Pan: Prepare an identical reference pan containing the same volume of pure buffer.

-

Causality: DSC measures the difference in heat flow between the sample and a reference. Using the buffer as a reference allows for the subtraction of the heat capacity of the aqueous medium, isolating the thermal events of the lipid. [10]3. Thermal Program: Place both pans in the calorimeter and run a thermal program. A typical program involves heating and cooling scans at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses all expected transitions (e.g., 20°C to 80°C for DEPE).

-

Causality: Slow scan rates are crucial for resolving sharp transitions and ensuring the system remains close to thermal equilibrium. [11]Multiple heating/cooling cycles are often performed to check for reproducibility and to induce the formation of metastable phases like the cubic phase.

-

-

Data Analysis: The output thermogram plots heat flow versus temperature.

-

Lamellar Gel to Liquid-Crystalline (Lβ → Lα): This is observed as a sharp, endothermic peak on heating. The peak temperature is the Tm.

-

Lamellar to Inverted Hexagonal (Lα → HII): This appears as a smaller, often broader, endothermic peak at a higher temperature, the Th.

-

Protocol: Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the specific structural phase of a lipid assembly. [1]It provides information on the symmetry and dimensions of the structure.

Methodology:

-

Sample Loading: Load the DEPE dispersion into a temperature-controlled, X-ray transparent sample holder (e.g., a quartz capillary).

-

Data Acquisition: Expose the sample to a collimated X-ray beam and record the scattered X-rays on a 2D detector. [12]Collect data at various temperatures, especially below and above the transition temperatures identified by DSC.

-

Data Analysis: The scattering pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q. The positions of the diffraction peaks are characteristic of the phase:

-

Lamellar (Lα): A series of peaks with spacing ratios of 1, 1/2, 1/3, 1/4... corresponding to the lamellar repeat distance.

-

Inverted Hexagonal (HII): Peaks with spacing ratios of 1, 1/√3, 1/√4, 1/√7...

-

Cubic (QII): A more complex set of peaks whose spacing ratios are used to index the specific cubic space group (e.g., Im3m, Pn3m). [4]

-

Protocol: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful, non-invasive technique that distinguishes between different lipid phases based on the motional averaging of the phosphate headgroup. [7][13] Methodology:

-

Sample Preparation: Transfer the DEPE dispersion to an NMR tube. For solid-state NMR, samples can be more concentrated. [7]2. Data Acquisition: Acquire static ³¹P NMR spectra at different temperatures using a solid-state NMR spectrometer. A Hahn echo pulse sequence with proton decoupling is typically used to obtain the full lineshape. [7]3. Data Interpretation: The spectral lineshape is a fingerprint of the phase:

-

Lamellar (Lα): An asymmetric lineshape with a high-field peak and a low-field shoulder. This "axially symmetric" powder pattern arises from the anisotropic motion of lipids in the bilayer (fast rotation around the long axis, but restricted movement perpendicular to it).

-

Inverted Hexagonal (HII): A similar asymmetric lineshape but with the spectral width reduced by a factor of two and the asymmetry reversed (low-field peak, high-field shoulder). This is due to the additional motional averaging from lateral diffusion around the small radius of the aqueous cylinders.

-

Isotropic/Cubic (QII): A sharp, symmetric, narrow peak. This "isotropic" signal indicates that the phosphate headgroups are experiencing rapid, isotropic motion, which occurs as lipids diffuse rapidly over the highly curved surface of a bicontinuous cubic phase. [14]

-

Applications in Drug Development

The polymorphic behavior of DEPE and related phosphatidylethanolamines (PEs) is a critical consideration in the design of lipid-based drug delivery systems, particularly for non-lamellar nanoparticles.

-

Fusogenic Liposomes: The propensity of PE-containing liposomes to transition to the HII phase is linked to membrane fusion. This is exploited in "fusogenic" liposomes designed to merge with endosomal membranes after cellular uptake, releasing their therapeutic cargo (e.g., siRNA, small molecule drugs) into the cytoplasm and avoiding lysosomal degradation. The Lα-HII transition is energetically analogous to the formation of fusion intermediates.

-

Gene Delivery (Lipoplexes): Cationic lipids are often mixed with "helper lipids" like DEPE or its analog DOPE to form lipoplexes for gene delivery. The non-bilayer forming propensity of the PE component is thought to be crucial for destabilizing the endosomal membrane and facilitating the release of nucleic acids. The promotion of a cubic phase by some cationic lipids in mixtures with PE has been shown to correlate with superior transfection efficiency. [15]* Cubic Phase Nanoparticles (Cubosomes): While DEPE itself requires specific conditions to form cubic phases, its behavior provides a model for understanding lipids that readily form cubosomes (e.g., monoolein). Cubosomes are attractive drug carriers due to their high internal surface area and ability to encapsulate both hydrophobic and hydrophilic drugs within their complex structure. [6]

Conclusion

The polymorphic behavior of dielaidoylphosphatidylethanolamine in aqueous dispersions is a rich and complex field that provides fundamental insights into the physical chemistry of lipid self-assembly. Driven by its intrinsic conical molecular shape, DEPE transitions through lamellar, hexagonal, and, under specific conditions, cubic phases. A thorough understanding of this behavior, facilitated by a validated suite of analytical techniques including DSC, SAXS, and ³¹P NMR, is paramount for researchers in membrane biophysics. For drug development professionals, this knowledge is not merely academic; it is a critical tool for the rational design of next-generation lipid nanoparticles, enabling precise control over particle morphology to enhance fusogenicity, cargo release, and overall therapeutic efficacy.

References

-

Tenchov, B., & Koynova, R. (2012). Accelerated formation of cubic phases in phosphatidylethanolamine dispersions. PMC. [Link]

-

Leikin, S., Kozlov, M. M., Fuller, N. L., & Rand, R. P. (1996). Influence of the Lamellar Phase Unbinding Energy on the Relative Stability of Lamellar and Inverted Cubic Phases. PMC. [Link]

-

Alsop, R. J., et al. (2018). A New Method of Assessing Lipid Mixtures by 31P Magic-Angle Spinning NMR. PMC. [Link]

-

Bryant, G., et al. (1991). The effect of hydration stress solutes on the phase behavior of hydrated dipalmitoylphosphatidylcholine. PubMed. [Link]

-

Webb, M. S., et al. (1995). Effects of plant sterols on the hydration and phase behavior of DOPE/DOPC mixtures. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Yamazaki, M. (2007). Transformation Between Liposomes and Cubic Phases of Biological Lipid Membranes Induced by Modulation of Electrostatic Interactions. Wiley Online Library. [Link]

-

van den Brink-van der Laan, E., et al. (2004). Illustration of lipid polymorphism based on molecular shape. ResearchGate. [Link]

-

Rappolt, M., et al. (2003). On the existence of bicontinuous cubic phases in dioleoylphosphatidylethanolamine. ResearchGate. [Link]

-

Koynova, R., & Tenchov, B. (1997). Cubic phases in membrane lipids. ResearchGate. [Link]

-

Angelova, M. I., et al. (2011). Shape structure concept of lipid polymorphism. ResearchGate. [Link]

-

Schiller, J., et al. (2013). Principles of multiparametric optimization for phospholipidomics by 31P NMR spectroscopy. Springer Link. [Link]

-

Schiller, J. (2010). 31P NMR studies of phospholipids. ResearchGate. [Link]

-

Yang, Y., Yao, H., & Hong, M. (2015). Distinguishing Bicontinuous Lipid Cubic Phases from Isotropic Membrane Morphologies Using 31P Solid-State NMR Spectroscopy. Hong Lab MIT. [Link]

-

Sokolova, A., et al. (2021). Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. International Union of Crystallography Journals. [Link]

-

Koynova, R., et al. (2008). Modulation of a membrane lipid lamellar-nonlamellar phase transition by cationic lipids: a measure for transfection efficiency. PubMed. [Link]

-

Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. Springer Nature Experiments. [Link]

-

Lewis, R. N., & McElhaney, R. N. (1993). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. [Link]

-

Cañadas, O., & Casals, C. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Springer Link. [Link]

-

Le-Roux, A., et al. (2019). Analytical Evaluation of Low-Field 31P NMR Spectroscopy for Lipid Analysis. ACS Publications. [Link]

-

Li, S. D., & Huang, L. (2010). DSPE-PEG: A distinctive component in drug delivery system. ResearchGate. [Link]

-

Kozlov, M. M., & Chernomordik, L. V. (2015). Lipid Polymorphisms and Membrane Shape. PMC. [Link]

-

Technology Networks. (2021). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. [Link]

-

Wikipedia. (n.d.). Lipid polymorphism. Wikipedia. [Link]

-

Nanobot. (n.d.). Liposomes: Protocol. Nanobot. [Link]

-

Vanderlick, T. K., et al. (n.d.). Molecular Determinants of Lipid Domain Shape. Vanderlick Lab. [Link]

-

Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

-

Gu, Y., et al. (2021). Pressure Dependence of Structural Behavior in the Polymorphs of Fe(PM–BiA)2(NCS)2. MDPI. [Link]

-

Koynova, R., et al. (2006). An intracellular lamellar-nonlamellar phase transition rationalizes the superior performance of some cationic lipid transfection agents. PubMed. [Link]

-

Jafari, M., et al. (2016). Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer. PMC. [Link]

-

Xenocs. (n.d.). Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications. Xenocs. [Link]

-

Pharmaceutical Technology. (2011). Small-Angle X-ray Scattering for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

-

Carita, A. C., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. [Link]

-

Vyas, S. P., et al. (2008). Drug delivery systems: An updated review. PMC. [Link]

-

Juškaitė, V., & Ramanauskienė, K. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]

-

Reichheld, S. E., et al. (2017). Hydration Layer Coupling and Cooperativity in Phase Behavior of Stimulus Responsive Peptide Polymers. PMC. [Link]

-

Wang, H., et al. (2023). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. MDPI. [Link]

-

Stare, K., et al. (2011). High-Pressure Polymorphs Nucleated and Stabilized by Rational Doping under Ambient Conditions. PMC. [Link]

-

Sato, T., et al. (2024). Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis. MDPI. [Link]

-

Al-Haddad, Z., et al. (2024). A Systematic Review of Advanced Drug Delivery Systems: Engineering Strategies, Barrier Penetration, and Clinical Progress (2016–April 2025). MDPI. [Link]

-

BIOSAXS GmbH. (n.d.). What is small angle X-ray scattering (SAXS). BIOSAXS GmbH. [Link]

-

Fabbiani, F. P. A., et al. (2007). Pressure-induced polymorphism in phenol. PubMed. [Link]

-

Zhang, Y., et al. (2023). Advances in peptide-based drug delivery systems. PMC. [Link]

-

Paradowski, M., et al. (2013). Pressure-Induced Polymorphism of Caprolactam: A Neutron Diffraction Study. ACS Publications. [Link]

-

Kumar, D., et al. (2023). Review on advanced drug delivery systems: innovations in formulation and delivery technologies. ResearchGate. [Link]

-

Liu, Y., et al. (2023). The Progress of Non-Viral Materials and Methods for Gene Delivery to Skeletal Muscle. MDPI. [Link]

-

Love, C., et al. (2020). Impact of wet-dry cycling on the phase behavior and compartmentalization properties of complex coacervates. ResearchGate. [Link]

-

Li, L., et al. (2023). Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules. MDPI. [Link]

Sources

- 1. Lipid polymorphism - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Accelerated formation of cubic phases in phosphatidylethanolamine dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of the Lamellar Phase Unbinding Energy on the Relative Stability of Lamellar and Inverted Cubic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. A New Method of Assessing Lipid Mixtures by 31P Magic-Angle Spinning NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 9. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. torontech.com [torontech.com]

- 11. ucm.es [ucm.es]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. meihonglab.com [meihonglab.com]

- 15. Modulation of a membrane lipid lamellar-nonlamellar phase transition by cationic lipids: a measure for transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Lipid Polymorphism: A Technical Guide to the Lamellar-to-Hexagonal Phase Transition of DEPE

Executive Summary

The rational design of lipid-based drug delivery systems, particularly Lipid Nanoparticles (LNPs) and fusogenic liposomes, relies heavily on mastering lipid polymorphism. 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a quintessential model lipid for studying these structural dynamics. Unlike standard bilayer-forming lipids, DEPE undergoes a highly cooperative, temperature-dependent transition from a fluid lamellar phase (

This whitepaper provides a comprehensive, field-proven framework for analyzing the thermodynamic drivers, structural characterization, and chemical modulation of the DEPE phase transition.

Mechanistic Principles of DEPE Phase Behavior

The polymorphic behavior of DEPE is dictated by its molecular geometry and the thermodynamics of its hydration sphere. DEPE consists of a small, weakly hydrated phosphoethanolamine headgroup and two trans-unsaturated elaidic acid chains (18:1 trans-9).

The Causality of the Transition

At physiological temperatures (~37°C), DEPE exists in a liquid-crystalline lamellar (

-

Chain Splay: Increased trans-gauche isomerizations expand the hydrophobic volume of the elaidoyl chains.

-

Headgroup Dehydration: The hydrogen-bond network at the lipid-water interface weakens, reducing the effective cross-sectional area of the headgroup.

This shifts the critical packing parameter (

Thermodynamic logic of DEPE temperature-dependent phase transition.

Experimental Workflows for Phase Transition Analysis

To rigorously characterize the

Multimodal experimental workflow for lipid phase characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Quantify the thermodynamic parameters (

-

Step 1: Dissolve DEPE in chloroform/methanol (2:1 v/v) and dry under a gentle nitrogen stream. Desiccate under vacuum for 12 hours to remove trace solvents.

-

Step 2: Hydrate the lipid film in 20 mM HEPES buffer (pH 7.4) to a concentration of 15 mg/mL.

-

Step 3: Subject the dispersion to 5 freeze-thaw cycles (liquid nitrogen to 70°C). Validation Checkpoint: PE lipids form strong intermolecular hydrogen bonds; freeze-thawing shatters kinetic traps to ensure thermodynamic equilibrium and uniform hydration.

-

Step 4: Load 20 µL into an aluminum DSC pan, seal, and scan from 20°C to 85°C at 1°C/min.

-

Step 5: Integrate the endotherm at ~61-65°C to extract

.

Protocol 2: Small-Angle X-ray Scattering (SAXS)

Objective: Structurally confirm the formation of the

-

Step 1: Transfer the hydrated DEPE MLVs into a 1 mm quartz X-ray capillary and seal with epoxy to prevent evaporation.

-

Step 2: Mount the capillary in a temperature-controlled stage. Equilibrate at 50°C for 15 minutes. Validation Checkpoint: The

transition exhibits thermal hysteresis[1]; equilibration prevents measuring a kinetically trapped intermediate. -

Step 3: Irradiate with a monochromatic X-ray beam (

Å) and collect the 1D scattering profile -

Step 4: Heat to 70°C, equilibrate for 15 minutes, and collect the

profile. Calculate the lattice parameter

Protocol 3: P Nuclear Magnetic Resonance (NMR)

Objective: Assess local headgroup dynamics and macroscopic phase orientation.

Causality: The chemical shift anisotropy (CSA) of the phosphorus nucleus depends on its motional averaging. In the

-

Step 1: Prepare a highly concentrated DEPE dispersion (50 mg/mL) in deuterium oxide (

) buffer. -

Step 2: Acquire static

P NMR spectra using high-power proton decoupling. Validation Checkpoint: Proton decoupling is mandatory to eliminate dipolar broadening from adjacent protons, which would otherwise obscure the CSA lineshape. -

Step 3: Monitor the spectrum as temperature is ramped from 50°C to 70°C, observing the collapse of the lamellar lineshape into the reversed hexagonal peak.

Modulation of the Phase Transition

In drug development, pure DEPE is rarely used alone. Its phase behavior is highly sensitive to the insertion of exogenous molecules, which alter the spontaneous curvature of the membrane. Understanding these modulators allows scientists to rationally tune the

Quantitative Summary of DEPE Modulators

The table below synthesizes the impact of various membrane additives on the DEPE

| Modulator / Additive | Effect on | Mechanistic Rationale | Reference |

| Transmembrane Peptides (e.g., L24) | Significant Decrease | Hydrophobic mismatch and conformational flexibility disrupt lamellar packing, promoting non-lamellar and cubic phases. | [2] |

| Long-chain Ceramides (Cer16) | Decrease | The small headgroup and long acyl chains favor negative curvature in the lipid monolayers, driving | [3] |

| Short-chain Ceramides (Cer2) | Increase | The short acyl chain acts as a micelle-forming agent (positive curvature), which counteracts DEPE's negative curvature, stabilizing the fluid lamellar phase. | [3] |

| Unsaturated Fatty Acids (Oleic Acid) | Decrease | Partitioning of the fatty acid increases the hydrophobic volume of the bilayer core, enhancing the conical shape of the lipid mixture. | [4] |

Applications in Drug Development

The propensity of DEPE to form inverted hexagonal phases makes it a highly potent fusogenic lipid . In the context of Lipid Nanoparticles (LNPs) for mRNA delivery or targeted liposomes, the lipid envelope must remain stable (lamellar) in systemic circulation but rapidly destabilize (hexagonal) upon cellular uptake.

By utilizing the principles outlined in this guide—such as incorporating specific fatty acids or ceramides—formulators can depress the

References

-

Cook PL, Vanderhill JL, Cook AE, Van Norstrand DW, Gordon MT, Harper PE. "Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE." Chemistry and Physics of Lipids. 2012. URL:[Link]

-

de Planque MR, Greathouse DV, Koeppe RE 2nd, Schäfer H, Marsh D, Killian JA. "A Differential Scanning Calorimetric and 31P NMR Spectroscopic Study of the Effect of Transmembrane α-Helical Peptides on the Lamellar−Reversed Hexagonal Phase Transition of Phosphatidylethanolamine Model Membranes." Biochemistry. 2000. URL:[Link]

-

Sot J, Aranda FJ, Collado MI, Goñi FM, Alonso A. "Different effects of long- and short-chain ceramides on the gel-fluid and lamellar-hexagonal transitions of phospholipids: a calorimetric, NMR, and x-ray diffraction study." Biophysical Journal. 2005. URL:[Link]

-

Cordomí A, Prades J, Frau J, Vögler O, Barceló F. "Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies." Journal of Lipid Research. 2010. URL:[Link]

Sources

- 1. Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Different Effects of Long- and Short-Chain Ceramides on the Gel-Fluid and Lamellar-Hexagonal Transitions of Phospholipids: A Calorimetric, NMR, and X-Ray Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of fatty acids with phosphatidylethanolamine membranes: X-ray diffraction and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical Characteristics and Phase Behavior of Trans-Isomer Phosphoethanolamine Lipids: A Technical Guide

Topic: Physical Characteristics of Trans-Isomer Phosphoethanolamine Lipids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phosphatidylethanolamine (PE) lipids are critical components in membrane biophysics and drug delivery systems, particularly known for their fusogenic properties and tendency to form non-bilayer structures.[1] While natural PE lipids predominantly contain cis-unsaturated fatty acids (e.g., oleic acid), synthetic trans-isomers (e.g., elaidic acid) offer distinct physical properties.[2] This guide provides a rigorous analysis of trans-isomer PE lipids, specifically focusing on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE). It contrasts their phase behavior, packing density, and thermodynamic transitions with their cis-counterparts (e.g., DOPE), offering actionable insights for the design of stable, stimuli-responsive liposomal carriers.

Molecular Architecture & Isomerism[3]

The physical divergence between cis and trans PE lipids stems fundamentally from the geometry of the double bond within the acyl chains.[3]

Geometric Packing and the Shape Parameter

The packing behavior of lipids is often described by the critical packing parameter,

-

Cis-Isomers (e.g., DOPE): The cis double bond at the

position introduces a permanent kink (~30°) in the acyl chain. This increases the effective cross-sectional area of the tail, creating a "cone" shape ( -

Trans-Isomers (e.g., DEPE): The trans double bond maintains a nearly linear chain conformation, structurally resembling saturated lipids (like DPPE). This reduces the steric bulk of the tail, allowing for tighter packing and stronger Van der Waals interactions. Consequently, DEPE exhibits a shape parameter closer to unity (cylindrical) in the gel phase, stabilizing the lamellar bilayer structure significantly more than DOPE.

Visualization of Molecular Packing

The following diagram illustrates the structural impact of isomerism on membrane packing density.

Caption: Comparison of lipid packing geometries. Cis-isomers create void spaces leading to fluidity, while trans-isomers facilitate tight packing similar to saturated lipids.

Thermodynamic Phase Behavior

The most critical physical characteristic for application scientists is the phase transition profile.[3] PE lipids exhibit two major thermotropic transitions:

-

Gel-to-Liquid Crystalline Transition (

): The "melting" of the acyl chains.[4] -

Lamellar-to-Inverted Hexagonal Transition (

): The structural rearrangement from a bilayer (

Comparative Phase Transition Data

The trans configuration dramatically elevates both

| Lipid | Configuration | Acyl Chain | Phase at 37°C | ||

| DOPE | Cis-9,9 | 18:1 | -16°C | ~10°C | Inverted Hexagonal ( |

| DEPE | Trans-9,9 | 18:1 | 37°C | 63°C | Gel / Liquid Crystalline Coexistence* |

| DPPE | Saturated | 16:0 | 63°C | > 100°C | Gel ( |

*Note: DEPE's

The Stabilization Effect

The trans double bond stabilizes the lamellar phase.[3] While DOPE is non-bilayer (fusogenic) at physiological temperature, DEPE retains the bilayer structure up to ~63°C. This makes DEPE an excellent stabilizer for liposomes that require PE headgroups (for pH sensitivity or conjugation) without the immediate instability associated with DOPE.

Phase Transition Workflow

The following diagram maps the temperature-dependent phase trajectory for DEPE.

Caption: Thermotropic phase sequence of DEPE. Unlike DOPE, DEPE maintains a bilayer structure at physiological temperatures, transitioning to HII only at elevated temperatures.

Membrane Mechanics & Packing Properties[2]

Hydration and Headgroup Interactions

PE lipids are poorly hydrated compared to PC lipids due to the ability of the ethanolamine headgroup to form intermolecular hydrogen bonds with adjacent phosphate groups.[3]

-

Trans-Effect: In DEPE, the tighter acyl chain packing brings headgroups into closer proximity, strengthening this hydrogen bond network. This results in a more rigid bilayer with higher bending modulus (

) compared to DOPE.

Order Parameter

Deuterium NMR studies consistently show that trans-lipids possess a higher order parameter (

-

Implication: DEPE membranes are less permeable to water and small molecules than DOPE membranes.[3] This is advantageous for drug retention but may reduce the rate of content release unless triggered.[3]

Functional Implications in Drug Delivery[5]

Liposomal Stability

Pure DOPE cannot form stable liposomes at neutral pH; it requires a stabilizing lipid (like DSPC or Cholesterol). DEPE, however, can form stable bilayers on its own at room temperature (below

-

Application: DEPE can be used to create "metastable" liposomes that are robust during storage (4°C, Gel phase) but become fusogenic or permeable upon mild hyperthermia (>37°C) or pH triggers.

pH-Sensitive Liposomes

PE lipids are the backbone of pH-sensitive formulations. The mechanism relies on the protonation of carboxyl-bearing copolymers or helper lipids (like CHEMS) which, when neutralized at acidic pH, allow the PE lipid to revert to its preferred

-

DEPE Advantage: Because DEPE has a higher

(

Experimental Protocols for Characterization

To validate the physical state of trans-PE lipids in your formulation, the following protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Preparation: Hydrate DEPE film in HEPES buffer (pH 7.4) to a concentration of 1-5 mg/mL. Vortex above

(e.g., 50°C) to ensure full hydration. -

Degassing: Degas samples under vacuum for 10 minutes to prevent bubble formation.

-

Scan Parameters:

-

Reference: Buffer only.

-

Scan Rate: 1°C/min (slower rates improve resolution of the

transition). -

Range: 0°C to 80°C.[3]

-

-

Analysis: Identify the sharp endothermic peak at ~37°C (

) and the smaller, broader endotherm at ~63°C (

Small-Angle X-ray Scattering (SAXS)

Objective: Confirm phase identity (

-

Setup: Use a synchrotron or high-flux lab source.

-

Temperature Control: Step-scan from 20°C to 70°C in 5°C increments.

-

Pattern Recognition:

-

Lamellar (

): Bragg peaks in ratio 1 : 1/2 : 1/3.[3] -

Hexagonal (

): Bragg peaks in ratio 1 :

-

-

Data Interpretation: The appearance of the

peak at ~63°C confirms the transition to the inverted hexagonal phase.[3]

Characterization Workflow

Caption: Dual-method validation workflow. DSC provides thermodynamic transition points, while SAXS provides definitive structural assignment of the phases.

References

-

1,2-Dielaidoyl-sn-phosphatidylethanolamine (DEPE) and DEPE-oleic acid (OA) mesomorphism and phase transition temperatures. Source: ResearchGate [Link]

-

The polymorphic phase behavior of dielaidoylphosphatidylethanolamine. Effect of n-alkanols. Source: ScienceDirect [Link]

-

Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. Source: PubMed (NIH) [Link]

-

Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Source: PubMed (NIH) [Link]

-

Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties. Source: PubMed (NIH) [Link]

Sources

The Critical Packing Parameter of DEPE: Mechanistic Insights and Applications in Lipid Nanoparticle Engineering

Introduction: DEPE and the Critical Packing Parameter (CPP)

1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a synthetic, non-bilayer-forming phospholipid widely utilized in the engineering of fusogenic liposomes and lipid nanoparticles (LNPs). The thermotropic phase behavior and membrane-destabilizing properties of DEPE are fundamentally governed by its Critical Packing Parameter (CPP).

The CPP is a dimensionless geometric ratio defined as:

Where:

- = the hydrophobic volume of the hydrocarbon chains.

- = the optimal cross-sectional area of the hydrophilic headgroup at the lipid-water interface.

- = the critical length of the hydrocarbon chains (maximum effective extension).

For DEPE, the phosphoethanolamine (PE) headgroup is relatively small and minimally hydrated compared to phosphocholine (PC), resulting in a low

Structural Causality: The Role of Trans-Unsaturation

To understand the causality behind DEPE's specific phase transitions, it must be compared to its structural analogs: DOPE (cis-18:1) and DPPE (saturated 16:0). The stereochemistry of the acyl chain double bond dictates the lipid's packing density and, by extension, its phase transition temperatures.

-

DOPE (Cis-unsaturation): The cis-double bond creates a severe "kink" in the acyl chain, drastically increasing the hydrophobic volume (

) and steric hindrance. This results in a highly fluid membrane with a very low gel-to-liquid crystalline transition temperature ( -

DPPE (Saturated): The straight palmitoyl chains pack tightly, maximizing van der Waals interactions. This decreases

, driving the -

DEPE (Trans-unsaturation): The trans-double bond of the elaidoyl chains mimics the linear extended conformation of saturated chains more closely than cis-bonds, yet still introduces a slight packing perturbation. This intermediate packing efficiency yields a

of ~37-38 °C and angcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Quantitative Comparison of PE Lipids

| Lipid | Acyl Chain Structure | Dominant Phase at 25 °C | Dominant Phase at 70 °C | ||

| DOPE | 18:1 (cis-9) | -8 °C to -16 °C | ~10 °C | Inverted Hexagonal ( | Inverted Hexagonal ( |

| DEPE | 18:1 (trans-9) | 37-38 °C | 61-65 °C | Gel ( | Inverted Hexagonal ( |

| DPPE | 16:0 (saturated) | ~63 °C | >120 °C | Gel ( | Lamellar ( |

Methodologies for Evaluating DEPE Phase Behavior

To rigorously characterize the CPP-driven phase transitions of DEPE, researchers employ a combination of thermodynamic and structural assays. Below are the standard, self-validating protocols used to determine

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of the lipid dispersion as a function of temperature, identifying the endothermic peaks associated with membrane phase transitions.

-

Lipid Film Preparation: Dissolve DEPE in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for

4 hours to remove all residual solvent traces. -

Hydration: Hydrate the lipid film in an aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final lipid concentration of 10-20 wt%.

-

Homogenization & Annealing: Vortex the suspension vigorously. To ensure complete hydration and the formation of multilamellar vesicles (MLVs), subject the sample to 5 freeze-thaw cycles (alternating between liquid nitrogen and a 70 °C water bath—intentionally chosen to exceed the

of DEPE). -

Thermal Scanning: Load the sample into the DSC sample cell with the pure buffer in the reference cell. Perform an initial heating scan to 80 °C to erase the lipid's thermal history.

-

Data Acquisition: Cool the system to 10 °C, then record the primary heating scan at a rate of 1.0 °C/min up to 80 °C.

-

Data Interpretation: The highly cooperative, highly energetic endothermic peak at ~37.8 °C represents the

transition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Protocol 2: Small-Angle X-ray Scattering (SAXS)

While DSC provides the thermodynamic boundaries, SAXS confirms the actual geometric lattice of the self-assembled lipid phases.

-

Sample Loading: Transfer the hydrated DEPE MLVs (prepared via the freeze-thaw method above) into a quartz X-ray capillary and flame-seal it to prevent sample evaporation during heating.

-

Temperature Equilibration: Mount the capillary in a temperature-controlled sample holder. Equilibrate at the target temperature (e.g., 25 °C, 45 °C, 70 °C) for at least 15 minutes to ensure structural stabilization.

-

X-ray Exposure: Expose the sample to the X-ray beam (e.g., Cu K

radiation, -

Peak Indexing (Self-Validation):

-

At 45 °C (above

, below -

At 70 °C (above

), the peaks will shift to spacing ratios ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

Application: Membrane Fusion and Endosomal Escape

In the context of drug development—specifically for mRNA LNPs and gene delivery lipoplexes—the CPP of the helper lipid is a critical design parameter. While DOPE is highly fusogenic, its inherent instability (forming

When an LNP containing DEPE is endocytosed, the acidification of the endosome protonates the ionizable cationic lipids. This electrostatic shift alters the effective headgroup area (

Figure 1: The relationship between Critical Packing Parameter (CPP) and lipid phase behavior.

Figure 2: The DEPE-mediated endosomal escape pathway in lipid nanoparticles.

References

-

[1] Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE. Source: nih.gov. 1

-

[2] DNA Delivery Systems Based on Peptide-Mimicking Cationic Lipids—The Effect of the Co-Lipid on the Structure and DNA Binding Capacity. Source: nih.gov. 2

-

Screening a Peptide Library by DSC and SAXD: Comparison with the Biological Function of the Parent Proteins. Source: plos.org.

-

[4] Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency. Source: core.ac.uk. 4

-

[3] Micron-scale, liquid-liquid phase separation in ternary lipid membranes containing DPPE. Source: biorxiv.org. 3

Sources

- 1. Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Delivery Systems Based on Peptide-Mimicking Cationic Lipids—The Effect of the Co-Lipid on the Structure and DNA Binding Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Harnessing DEPE to Decode Membrane Curvature Stress: A Technical Guide for Biophysical and Pharmacological Applications

Biological membranes are not merely passive, planar barriers; they are highly dynamic, elastic structures existing under constant mechanical frustration. This phenomenon, known as "curvature stress," is a fundamental thermodynamic driver for membrane fusion, vesicle scission, and the conformational gating of integral membrane proteins.

As a Senior Application Scientist, I frequently rely on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) as the premier model lipid to quantify and manipulate this stress. This whitepaper elucidates the biophysical causality behind DEPE's utility, detailing robust, self-validating experimental workflows designed for researchers in drug development and membrane biophysics.

The Biophysical Causality of Curvature Frustration

To understand membrane curvature stress, we must first look at the effective molecular geometries of lipids. Phosphatidylcholines (PCs) are roughly cylindrical and spontaneously assemble into flat, stress-free lamellar (

When these conical lipids are forced into a planar bilayer geometry, their acyl chains are compressed, and their headgroups are stretched apart. This geometric mismatch creates a stored elastic energy known as curvature frustration 1[1]. Because DEPE has a negative spontaneous curvature (

Integral membrane proteins situated in these regions experience immense lateral physical stress, which directly impacts their structure and function2[2].

Caption: Thermodynamic phase sequence of DEPE membranes illustrating curvature stress relief.

Why DEPE? A Self-Validating Model System

Why choose DEPE over its cis-unsaturated isomer, DOPE? DOPE forms the

This provides a self-validating dual-transition system :

-

Main Phase Transition (

at ~38 °C): Represents the melting of acyl chains ( -

Hexagonal Phase Transition (

at ~61 °C): Represents the structural shift driven by curvature stress.

By tracking shifts in

Caption: Mechanistic logic of curvature sensing via DEPE TH shifts in calorimetric assays.

Experimental Methodologies

Protocol: Differential Scanning Calorimetry (DSC) for Curvature Assessment

DSC is the gold standard for measuring the thermodynamics of lipid phase transitions. The causality here is straightforward: the

Step-by-Step Methodology:

-

Lipid Film Preparation: Dissolve DEPE and your target analyte (e.g., at a 1:50 to 1:10 molar ratio) in a 2:1 (v/v) chloroform/methanol mixture. Dry the mixture under a gentle stream of nitrogen gas.

-

Expert Insight: Follow this with strict vacuum desiccation for >4 hours. Residual solvent acts as an impurity that artificially depresses

and broadens the transition peaks.

-

-

Hydration: Hydrate the lipid film in a physiologically relevant buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final lipid concentration of 2–5 mg/mL.

-

Vesicle Formation (Crucial Step): Vortex the suspension vigorously at 70 °C (above the

) for 10 minutes. Subject the sample to 5 freeze-thaw cycles (liquid nitrogen to a 70 °C water bath) to form Multilamellar Vesicles (MLVs).-

Expert Insight:Do not sonicate to form SUVs. Small Unilamellar Vesicles (SUVs) possess a high degree of macroscopic geometric curvature. Forcing DEPE into highly curved 30 nm vesicles artificially convolutes the thermodynamic measurement of intrinsic spontaneous curvature. MLVs provide a clean baseline 1[1].

-

-

Degassing: Degas the sample for 10 minutes under vacuum. Air bubbles expand upon heating in the DSC capillary, causing severe baseline artifacts.

-

DSC Measurement: Load the sample and reference buffer into the DSC cells. Scan from 20 °C to 85 °C at a rate of 1.0 °C/min. Perform at least three heating/cooling cycles to ensure the transition is reversible and to erase the lipid's thermal history.

-

Data Analysis: Extract the onset and peak temperatures for both

(~38 °C) and

Quantitative Data Presentation

The table below summarizes benchmark data for DEPE curvature modulation, demonstrating how different analytes interact with the membrane interface to shift the

| Analyte / Condition | Effect on DEPE | Mechanistic Interpretation |

| Pure DEPE (Control) | Baseline (~61.0 °C) | Intrinsic negative curvature stress of the pure PE lipid system. |

| Surfactin | Increases | Inserts into the outer leaflet, inducing positive curvature and preventing |

| Bimoclomol (BM) | Increases | Inserts between lipid headgroups, alleviating negative curvature stress during heat shock4[4]. |

| Diacylglycerol (DAG) | Decreases | Highly conical lipid; increases acyl chain volume, exacerbating negative curvature and lateral packing stress. |

| Transmembrane Proteins (e.g., KvChim) | Varies by protein shape | Proteins with wedge-like geometries can induce local positive or negative curvature, sorting into matching lipid domains 6[6]. |

Conclusion

DEPE remains an indispensable tool for interrogating the mechanical properties of lipid bilayers. By leveraging its highly predictable

References

1.3 - PubMed / NIH 2.4 - PNAS 3.5 - MDPI 4. 1 - ResearchGate 5. 2 - MDPI 6. 6 - PMC / NIH

Sources

- 1. researchgate.net [researchgate.net]

- 2. Membrane Proteins and Membrane Curvature: Mutual Interactions and a Perspective on Disease Treatments [mdpi.com]

- 3. Light scattering measurement and Avrami analysis of the lamellar to inverse hexagonal phase transition kinetics of the lipid DEPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Spontaneous local membrane curvature induced by transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE)

Topic: Solubility properties of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine in chloroform Role: Senior Application Scientist[1]

Executive Summary

This guide details the physicochemical behavior, solubility dynamics, and handling protocols for 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) .[1] Unlike its widely used cis-isomer (DOPE), DEPE contains trans-9-octadecenoic acid (elaidic acid) chains.[1] This stereochemical difference fundamentally alters its packing parameter, phase transition temperature (

While chloroform (

Physicochemical Profile & Solubility Dynamics[1]

The Trans-Isomer Impact

DEPE is a zwitterionic phospholipid.[1] Its headgroup is phosphoethanolamine (PE), which is relatively small and weakly hydrated compared to phosphatidylcholine (PC). This gives DEPE a "cone" shape, predisposing it to form inverted hexagonal (

The critical differentiator is the acyl chain:

-

DOPE (Cis): Kinked chains disrupt packing.

.[1][2] Liquid at room temperature. -

DEPE (Trans): Straightened chains allow tighter van der Waals packing.

. Gel/Solid at room temperature.

Solubility Data Table

The following data synthesizes empirical observations and standard lipid handling parameters.

| Solvent System | Solubility Limit (approx.) | Dissolution Kinetics | Application Notes |

| Chloroform ( | > 20 mg/mL | Fast (may require mild warming) | Primary solvent for stock solutions. |

| Chloroform:Methanol (2:[1]1) | > 10 mg/mL | Moderate | Used for lipid mixing with polar components. |

| Methanol / Ethanol | < 1 mg/mL | Poor | Requires significant heat; risk of precipitation. |

| Water / Buffer | Insoluble | N/A | Forms dispersions/liposomes only upon hydration of film. |

Why Chloroform?

Chloroform is non-polar (Dielectric constant

-

Mechanism: Chloroform penetrates the acyl chain lattice, disrupting the crystalline order of the trans-fatty acids.

-

Critical Insight: Because DEPE has a

near physiological temperature (

Protocol: Preparation of High-Purity DEPE Stock Solutions

Objective: Create a stable 10 mg/mL DEPE stock solution in chloroform.

Reagents & Equipment[1][3][4][5][6][7][8]

-

Lipid: DEPE powder (Store at

).[1][2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Solvent: HPLC-grade Chloroform (Stabilized with ethanol or amylene).

-

Container: Amber glass vial with Teflon-lined screw cap (Avoid plastics; chloroform leaches polymers).[1]

-

Gas: High-purity Nitrogen (

) or Argon (Ar).[1]

Step-by-Step Workflow

-

Equilibration: Remove the DEPE powder vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for 30 minutes before opening.

-

Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which hydrolyzes the ester bonds over time.

-

-

Weighing: Weigh the desired amount of DEPE (e.g., 10 mg) into a clean, dry amber glass vial.

-

Solvation: Add 1.0 mL of chloroform.

-

Observation: The powder should dissolve rapidly. If the solution appears cloudy, warm the vial to

(slightly above the DEPE -

Why: The trans-chains can form tight micro-crystals that require thermal energy to break, even in good solvents.[1]

-

-

Verification: Vortex for 30 seconds. Inspect visually. The solution must be crystal clear and colorless.

-

Storage Preparation: Overlay the solution with a gentle stream of Nitrogen or Argon to displace oxygen.

-

Sealing: Tightly cap with a Teflon-lined closure. Wrap with Parafilm to prevent solvent evaporation.

Storage & Stability Logic

DEPE contains monounsaturated chains (18:1). While less susceptible to oxidation than polyunsaturated lipids (like 18:2 or 20:4), it is not immune to peroxidation.

-

Temperature: Store at

. -

Container: Glass ONLY. Chloroform dissolves polystyrene and polypropylene, contaminating your lipid with plasticizers.

-

Shelf Life: 6–12 months if properly sealed and blanketed with inert gas.

-

Monitoring: Check for yellowing (oxidation marker) or precipitation before use.

Application Workflow: From Stock to Liposome

This diagram illustrates the critical temperature dependencies when working with DEPE, specifically the requirement to hydrate above the phase transition temperature (

Figure 1: Critical workflow for DEPE processing. Note the mandatory heating step during hydration due to the high

Troubleshooting & FAQs

Q1: My DEPE film is not hydrating; chunks are floating in the buffer.

Cause: The hydration temperature is too low.

Solution: DEPE has a gel-to-liquid transition (

Q2: Can I use plastic pipette tips with the chloroform stock?

Risk: Yes, for brief transfers (seconds). However, never store chloroform in plastic. For highest purity (e.g., Mass Spec), use glass syringes (Hamilton) or glass pipettes.

Q3: Why does DEPE form hexagonal phases?

Insight: Above

References

-

Avanti Polar Lipids. 18:1 (Δ9-Trans) PE (DEPE) Product Page. Retrieved from

- Epand, R. M., et al. (1989).

-

Cayman Chemical. 1,2-Dioleoyl-sn-glycero-3-PE (DOPE) Product Information. (Used for comparative solubility baselines). Retrieved from

- Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA).

Sources

Protocol for Preparation of DEPE Liposomes via Thin Film Hydration

Introduction & Scientific Context

This guide details the preparation of liposomes using 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) . Unlike standard phosphatidylcholine (PC) lipids, DEPE is a phosphatidylethanolamine (PE) with trans-unsaturated fatty acid chains (elaidic acid, 18:1 trans-9).[1]

Why DEPE? (Mechanism of Action)

DEPE is frequently selected for its unique phase transition behavior. It exhibits a gel-to-liquid crystalline transition (

-

Fusogenicity: The small headgroup of PE lipids induces a negative curvature strain in the bilayer. Under specific triggers (pH drop, temperature increase >